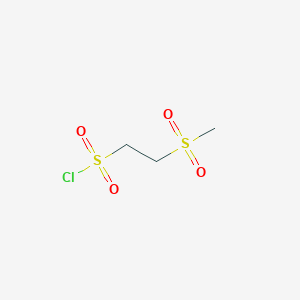
2-Methanesulfonylethane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methanesulfonylethane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C3H7ClO4S2. It is a versatile chemical used in various industrial and research applications due to its reactivity and functional properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methanesulfonylethane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of methane and sulfuryl chloride in a radical reaction:
CH4+SO2Cl2→CH3SO2Cl+HCl
Another method includes the chlorination of methanesulfonic acid with thionyl chloride or phosgene:
CH3SO3H+SOCl2→CH3SO2Cl+SO2+HCl
CH3SO3H+COCl2→CH3SO2Cl+CO2+HCl
Biologische Aktivität
2-Methanesulfonylethane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in biochemical research due to its potential biological activities. This article aims to elucidate its biological activity, mechanisms of action, and relevant case studies while providing a comprehensive overview of its pharmacological properties.
- Molecular Formula : C3H7ClO2S2
- Molecular Weight : 187.66 g/mol
- CAS Number : 71350-98-6
This compound acts primarily as a competitive inhibitor of dihydropteroate synthetase, an enzyme critical in the folic acid synthesis pathway in bacteria. By inhibiting this enzyme, the compound interferes with bacterial growth and proliferation, similar to other sulfonamide compounds.
Biological Activity
The biological activity of this compound can be summarized as follows:
- Antimicrobial Activity : It exhibits significant antibacterial properties by disrupting folate synthesis, which is essential for nucleic acid production in bacteria .
- Cellular Effects : The compound may influence various cellular processes through its interaction with enzymes involved in metabolic pathways, although specific cellular effects have not been extensively documented.
Pharmacokinetics
The pharmacokinetic profile of sulfonamides, including this compound, generally includes:
- Absorption : Rapidly absorbed from the gastrointestinal tract.
- Distribution : Widely distributed throughout body tissues.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Excreted via urine, with renal clearance being a significant route.
Research Findings and Case Studies
Several studies have explored the applications and effects of this compound within various contexts:
Eigenschaften
IUPAC Name |
2-methylsulfonylethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO4S2/c1-9(5,6)2-3-10(4,7)8/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZORNLFTBYVOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71350-98-6 |
Source


|
| Record name | 2-methanesulfonylethane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













